3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with piperazine and pyrrolidine groups, as well as a sulfonyl group attached to a chloromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrrolidine groups. The sulfonyl group is then attached to the chloromethoxyphenyl moiety through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine, while nucleophilic substitution can be facilitated by bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound is of interest in medicinal chemistry for the development of new drugs, particularly those targeting specific pathways or diseases.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as its role in a pharmaceutical formulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine group instead of pyrrolidine.
3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine: Contains a piperidine group instead of pyrrolidine.
Uniqueness
The uniqueness of 3-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-28-17-5-4-15(14-16(17)20)29(26,27)25-12-10-24(11-13-25)19-7-6-18(21-22-19)23-8-2-3-9-23/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSLCNQIRBVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.